Plastoquinol-9
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Overview
Description
Plastoquinol-9 is a lipophilic molecule that plays a significant role in the electron transport chain of photosynthesis. It is a member of the quinone family, which is involved in the transfer of electrons between photosystem II and photosystem I, ultimately leading to the production of ATP and NADPH. Plastoquinol-9 has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and energy production.
Scientific Research Applications
Role in Photosynthesis and Beyond
Plastoquinol-9 (PQ-9) is a key component in photosynthesis, particularly in the electron transport chains. It is not only crucial for transferring electrons but also acts as a redox sensor, regulating state transitions and gene expression. PQ-9's functions extend beyond electron transport, as a significant portion of it is found outside the thylakoid membranes. This distribution suggests a broader range of roles, including photoprotection, acting as an antioxidant, and as a cofactor in chloroplast metabolism (Havaux, 2020).
Photoprotective Role
PQ-9 plays a central photoprotective role in plants. When Arabidopsis plants were exposed to excess light, a rapid consumption of PQ-9 occurred, indicating its crucial role in managing photooxidative stress. Overexpressing the PQ-9 biosynthesis gene resulted in enhanced resistance to such stress, underlining its importance in photoprotection (Ksas et al., 2015).
Antioxidant Properties
PQ-9 has been identified as an effective antioxidant in plant leaves. It undergoes reactions to form various compounds that are essential for managing oxidative stress in plants. This includes its transformation into hydroxyplastoquinone-9 and trihydroxyplastoquinone-9, indicating its dynamic role in the response to photooxidative stress (Ferretti et al., 2018).
Inhibition of Lipid Peroxidation
Research shows that PQ-9 and its derivatives are more active than other quinols in inhibiting lipid peroxidation, a process that can damage cell membranes. This highlights its significance in preserving cell integrity under stress conditions (Kruk et al., 1997).
Interaction with Photosystem II
PQ-9's interaction with the photosystem II complex is vital for efficient photosynthesis. It acts as an electron carrier and is essential for maintaining the photosystem's functionality (van Eerden et al., 2017).
Scavenging Reactive Oxygen Species
PQ-9 also scavenges superoxide generated in photosystem I, protecting the thylakoid membranes from oxidative damage. This function is crucial for the survival and efficiency of photosynthetic processes (Kruk et al., 2003).
Biosynthesis Pathways
The biosynthesis of PQ-9 in cyanobacteria differs from that in plants, involving a novel enzyme 4-hydroxybenzoate solanesyltransferase. This distinction underscores the diversity in PQ-9 synthesis across different organisms (Sadre et al., 2012).
Vibrational Spectra Analysis
Studies involving vibrational spectra of PQ-9 and its anion radicals provide insights into its electron/proton transfer properties, crucial for understanding its role in photosynthesis (Razeghifard et al., 1999).
properties
CAS RN |
148467-11-2 |
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Product Name |
Plastoquinol-9 |
Molecular Formula |
C53H82O2 |
Molecular Weight |
751.2 g/mol |
IUPAC Name |
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39,54-55H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |
InChI Key |
IJBLJLREWPLEPB-IQSNHBBHSA-N |
Isomeric SMILES |
CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
synonyms |
plastohydroquinone plastoquinol PQH2 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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